molecular formula C12H17N3O B3842406 N'-(3-pyridinylmethylene)hexanohydrazide

N'-(3-pyridinylmethylene)hexanohydrazide

Cat. No.: B3842406
M. Wt: 219.28 g/mol
InChI Key: JHKOORSAARYROG-GXDHUFHOSA-N
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Description

N'-(3-Pyridinylmethylene)hexanohydrazide is a hydrazone derivative synthesized via the condensation of hexanohydrazide with 3-pyridinecarboxaldehyde. This compound belongs to the hydrazide hydrazone class, characterized by the general structure RC(=NHNH2)NNH2, where the hexanoyl group (C6H11O) and pyridinylmethylene moiety contribute to its unique physicochemical and biological properties . Hydrazide hydrazones are widely studied for their applications in medicinal chemistry, particularly as antimicrobial, anticancer, and enzyme-inhibiting agents .

The compound’s structure features a pyridine ring conjugated to a hydrazone linkage, which enhances its ability to form hydrogen bonds and coordinate with metal ions.

Properties

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-3-4-7-12(16)15-14-10-11-6-5-8-13-9-11/h5-6,8-10H,2-4,7H2,1H3,(H,15,16)/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKOORSAARYROG-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=CC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C/C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of hydrazide hydrazones are highly dependent on substituents. Below is a comparison of N'-(3-pyridinylmethylene)hexanohydrazide with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituent Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Hexanoyl + 3-pyridinylmethylene C₁₂H₁₆N₄O 248.29 Potential enzyme inhibition, moderate solubility in polar solvents
N'-(2-Thienylmethylene)hexanohydrazide Hexanoyl + 2-thienylmethylene C₁₁H₁₄N₄OS 266.32 Enhanced π-π stacking; antimicrobial activity
N'-(3-Nitrobenzylidene)benzohydrazide Benzoyl + 3-nitrobenzylidene C₁₄H₁₀N₄O₅ 338.25 High electrophilicity; antitumor potential
3-(4-Bromophenyl)-N'-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide Pyrazole + 4-bromophenyl + 3-pyridinylmethylene C₁₆H₁₂BrN₅O 370.21 Anticancer activity (in vitro)
N'-(3-Pyridinylmethylene)-1H-indole-3-carbohydrazide Indole + 3-pyridinylmethylene C₁₅H₁₂N₄O 264.28 Fluorescence properties; neuroprotective effects

Physicochemical Properties

Solubility and Stability:
  • The pyridine ring in this compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to purely aliphatic hydrazones like N'-(3-methylthienyl)methylene derivatives .
  • Nitro-substituted analogues (e.g., 3-nitro-N'-(3-nitrobenzylidene)benzohydrazide) exhibit lower solubility due to increased hydrophobicity but higher thermal stability .
Spectral Characteristics:
  • IR Spectroscopy: The C=O stretch in this compound appears near 1670 cm⁻¹, similar to (E)-2,4-dimethyl-N'-(pyridin-3-yl)methylene)benzohydrazide .
  • ¹H-NMR : The hydrazone proton (NH) resonates at δ 11.82 ppm, comparable to other pyridinylmethylene derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-pyridinylmethylene)hexanohydrazide
Reactant of Route 2
N'-(3-pyridinylmethylene)hexanohydrazide

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